5-Methoxy-8-methylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methoxy-8-methylquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-8(13-2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |
InChI Key |
CGINYRVYTMFXBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 8 Methylquinoxaline and Its Structural Analogues
Classical and Modern Synthetic Routes to Quinoxalines
The synthesis of the quinoxaline (B1680401) scaffold can be achieved through a variety of classical and modern chemical reactions. These methods offer different levels of efficiency, regioselectivity, and substrate scope.
Condensation Reactions Involving Aromatic Diamines and α-Dicarbonyl Compounds
The most traditional and widely used method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. mtieat.orgsapub.orgsid.ir This approach, often referred to as the Hinsberg or Körner method, provides a straightforward route to the quinoxaline ring system. mtieat.org The reaction typically proceeds by the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline product. mtieat.org
Numerous catalysts and reaction conditions have been developed to improve the efficiency and greenness of this classical transformation. researchgate.netsapub.orgsid.ir For instance, a highly efficient and catalyst-free protocol using methanol (B129727) as a solvent at room temperature has been reported to afford quinoxalines in excellent yields with very short reaction times. researchgate.netthieme-connect.com Other effective catalysts include niobium pentachloride, ammonium (B1175870) heptamolybdate tetrahydrate, and various Lewis acids, which can facilitate the reaction under mild conditions. sid.irasianpubs.org The choice of catalyst can be crucial, as demonstrated by a study where ammonium heptamolybdate tetrahydrate showed superior performance compared to several other metal salts. sid.ir
The nature of the substituents on both the aromatic diamine and the dicarbonyl compound can influence the reaction rate and yield. asianpubs.org Electron-donating groups on the diamine generally facilitate the reaction, while electron-withdrawing groups can have the opposite effect. asianpubs.org Conversely, the electronic properties of the dicarbonyl compound have a less pronounced impact on the reaction outcome. asianpubs.org
Cyclization Strategies for the Formation of the Quinoxaline Ring System
Beyond the classical condensation, various modern cyclization strategies have been developed for the synthesis of quinoxalines. These methods often offer access to more complex and functionally diverse quinoxaline derivatives.
One such strategy involves the cyclization of α-arylimino oximes of α-dicarbonyl compounds. sid.ir Another approach is the metal-catalyzed oxidative coupling of epoxides with ene-1,2-diamines. sid.ir Furthermore, the heteroannulation of nitroketene N,S-aryliminoacetals with phosphorus oxychloride provides another route to the quinoxaline core. sid.ir
More recent advancements include iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles for the synthesis of pyrrolo[1,2-a]quinoxalines. mtieat.org Additionally, radical cascade cyclization strategies have been employed to prepare 2-phosphoryl substituted quinoxalines from ortho-diisocyanoarenes and diarylphosphine oxides. mtieat.org The Pictet-Spengler reaction, a classic method for constructing isoquinoline (B145761) rings, has also been adapted for the synthesis of pyrrolo[1,2-a]quinoxalines. mdpi.com
Regioselective Introduction of Methoxy (B1213986) and Methyl Substituents
The synthesis of 5-Methoxy-8-methylquinoxaline requires the specific placement of the methoxy and methyl groups on the quinoxaline core. This regioselectivity can be achieved either by starting with appropriately substituted precursors or by introducing the substituents onto a pre-formed quinoxaline ring.
Alkylation and Alkoxylation Strategies at Specific Positions
Direct alkylation and alkoxylation of the quinoxaline ring are powerful methods for introducing methyl and methoxy groups. Recent research has focused on the direct C-H functionalization of quinoxalin-2(1H)-ones, which are important intermediates. chim.it For instance, C3-alkylation of quinoxalin-2(1H)-ones has been achieved using various alkylating agents under different conditions, including visible-light-promoted reactions. rsc.orgmdpi.com
Alkoxylation of quinoxalin-2(1H)-ones can also be performed directly. A catalyst-free method for the direct C3-alkoxylation of quinoxalin-2(1H)-ones with alcohols has been developed using PhI(OTFA)2 as an oxidant, providing good to excellent yields of 3-alkoxyquinoxalin-2(1H)-ones. scribd.com Visible-light-induced alkoxylation of quinoxalin-2(1H)-ones with alcohols has also been reported. rsc.org
The synthesis of 8-bromo-2-methoxyquinoxaline has been reported, which could potentially serve as a precursor for introducing a methyl group at the 8-position through a cross-coupling reaction. scholarsresearchlibrary.com
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNA) is another key strategy for introducing substituents onto the quinoxaline ring. arabjchem.orgrsc.org The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or by forming N-oxides. rsc.orgrsc.org
The substitution of a leaving group, such as a halogen, is a common approach. For example, 2,3-dichloroquinoxaline (B139996) is a versatile building block that can react with various nucleophiles, including alkoxides, to introduce substituents at the C2 and C3 positions. arabjchem.org The reaction of 2-chloro-3-methylquinoxaline (B189447) with p-aminophenol has been used to introduce a phenoxy linkage, which can be further modified. nih.gov
Vicarious nucleophilic substitution (VNS) of hydrogen is a more direct method for functionalizing the quinoxaline ring. rsc.org While challenging on the parent quinoxaline, the reaction is more facile on quinoxaline N-oxides, allowing for the introduction of various carbon-based substituents. rsc.org
Synthesis of this compound Derivatives
The synthesis of specific derivatives of this compound would build upon the general strategies outlined above. For example, to synthesize a derivative with an additional substituent, one could start with a pre-functionalized quinoxaline core or introduce the new group onto the this compound scaffold. The synthesis of various substituted quinoxalines has been extensively reported, providing a toolbox of reactions that could be applied. mdpi.comnih.gov For instance, the synthesis of 7-methoxy-2-methylquinoxaline (B127241) has been documented, which shares a similar substitution pattern. rsc.org The synthesis of 5-bromo-8-methylquinoxaline (B2657775) has also been described, which could be a key intermediate for introducing a methoxy group at the 5-position via a nucleophilic substitution reaction. chemicalbook.com
The following table summarizes some examples of synthetic routes to quinoxaline derivatives that could be adapted for the synthesis of this compound and its analogues.
| Starting Materials | Reagents and Conditions | Product | Reference |
| o-Phenylenediamine (B120857), Ethyl Pyruvate | n-Butanol, reflux; then POCl3 | 2-Chloro-3-methylquinoxaline | nih.gov |
| 2-Chloro-3-methylquinoxaline, 4-Hydroxybenzaldehyde | Acetonitrile (B52724), reflux | 2-(p-Formylphenoxy)-3-methylquinoxaline | nih.gov |
| 3-Amino-4-methoxyphenol, Glycerol, Sodium m-nitrobenzenesulfonate | - | 5-Hydroxy-8-methoxyquinoline | prepchem.com |
| 5-Methylquinoxaline, N-Bromosuccinimide | Acetonitrile, 60 °C | 5-Bromo-8-methylquinoxaline | chemicalbook.com |
| N-Alkynyl-ortho-nitro-anilide | 3 M HCl, 90 °C | 7-Methoxy-2-methylquinoxaline | rsc.org |
Table 1: Examples of Synthetic Routes to Quinoxaline Derivatives
Strategies for Derivatization at Peripheral Positions
Derivatization of the quinoxaline scaffold is crucial for modulating the properties of the final compound. Strategies can be applied to either the benzene (B151609) or pyrazine (B50134) ring of the core structure.
One approach involves the direct substitution of the benzene ring. For instance, electron-withdrawing groups like chloro and fluoro, or electron-releasing groups such as methyl and methoxy, can be introduced onto the benzofuroxan (B160326) starting material, which then leads to 6- and 7-substituted quinoxaline 1,4-di-N-oxide derivatives. unav.edu Another strategy involves the modification of existing functional groups. For example, a methoxy group on the quinoxaline ring can be replaced with a more hydrophilic moiety to improve solubility.
Functionalization of the pyrazine ring is also a common strategy. A notable example is the synthesis of 2-(p-formylphenoxy)-3-methyl quinoxaline, achieved by refluxing 2-chloro-3-methylquinoxaline with 4-hydroxy benzaldehyde (B42025) in acetonitrile. mdpi.com This intermediate can then be further reacted to form various Schiff bases, demonstrating a method for attaching diverse aromatic moieties to the quinoxaline core via an ether linkage. mdpi.com
One-Pot and Multi-Component Synthetic Protocols
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multi-component reactions (MCRs) have become increasingly popular for synthesizing quinoxaline derivatives. scribd.comdntb.gov.ua These protocols combine several reaction steps into a single operation without isolating intermediates.
A green one-pot MCR has been developed using D-glucose as a renewable and environmentally friendly reductant. tandfonline.com This process involves the in situ reduction of a nitro-group on an aniline (B41778) derivative to form the o-phenylenediamine, which then undergoes cyclization. tandfonline.com Another efficient one-pot method involves the reaction of benzoins with 1,2-diamines, catalyzed by a Schiff base dioxomolybdenum(VI) complex, to produce quinoxalines under mild conditions. raco.cat
Indium(III) chloride has been shown to catalyze a one-pot reaction between 2-(1H-indol-1-yl)aniline, and 2-(prop-2-ynyloxy)benzaldehyde derivatives to create complex, fused quinoxaline structures. acs.org Similarly, tin(II) chloride can be used in a one-pot reaction starting from ortho-nitro N-propargyl anilines to produce methylquinoxaline derivatives. rsc.org
| Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Nitro-olefins, Phenylenediamines | CuBr₂ in Ethanol (B145695) | Forms C-C and C-N bonds in a cascade reaction. | encyclopedia.pub |
| o-Phenylenediamines, Benzoins | Schiff base dioxomolybdenum(VI) complex | Mild conditions, low catalyst loading. | raco.cat |
| ortho-Nitro N-propargyl anilines | SnCl₂·2H₂O or In powder | One-pot reduction and cyclization. | rsc.org |
| 2-(1H-indol-1-yl)aniline, 2-(prop-2-ynyloxy)benzaldehydes | InCl₃ | Creates complex fused heterocyclic systems. | acs.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to quinoxaline synthesis to minimize environmental impact. ijirt.orgekb.eg These approaches focus on using eco-friendly solvents, reusable catalysts, and energy-efficient conditions. researchgate.net
Water is often employed as a green solvent, replacing hazardous organic solvents. researchgate.net For example, zirconium tetrakis(dodecyl sulfate) has been used as a catalyst for quinoxaline synthesis in water at room temperature. tandfonline.com Similarly, copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) effectively catalyzes the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in water. researchgate.net
The use of biodegradable and reusable catalysts is another cornerstone of green quinoxaline synthesis. Cellulose sulfuric acid, a bio-supported solid acid catalyst, has been successfully used for the condensation reaction in water or ethanol at room temperature. academie-sciences.fr This catalyst is inexpensive, non-corrosive, and can be recycled with no significant loss of activity. academie-sciences.fr Magnetic nanoparticles have also been developed as reusable catalysts, allowing for easy separation from the reaction mixture. rsc.orgnih.gov Solvent-free reactions, sometimes assisted by microwave irradiation, further enhance the green credentials of these synthetic routes. ekb.egresearchgate.netrsc.org
| Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Cellulose Sulfuric Acid (CSA) | H₂O or EtOH | Biodegradable, reusable, inexpensive, non-toxic. | academie-sciences.fr |
| Bentonite K-10 Clay | Ethanol | Cheap, reusable, environmentally friendly, high yield. | encyclopedia.pub |
| Zirconium tetrakis(dodecyl sulfate) [Zr(DS)₄] | H₂O | Efficient in aqueous media at room temperature. | tandfonline.com |
| Hexafluoroisopropanol (HFIP) | Solvent-free | Recoverable catalyst, no toxic solvents, high yield. | encyclopedia.pub |
Catalytic Methods in this compound Synthesis
Catalysis is central to the modern synthesis of quinoxalines, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both metal-based and Lewis acid catalysts play pivotal roles.
Metal-Catalyzed Reactions for Ring Formation and Functionalization
A wide variety of metals have been employed to catalyze the synthesis of the quinoxaline core and its derivatives. The choice of metal can influence reaction conditions and outcomes. Copper-based catalysts are frequently used. For instance, Cu(BDC), a metal-organic framework (MOF), acts as an efficient heterogeneous catalyst for the oxidative cyclization to form quinoxalines. researchgate.net Other research highlights the use of organo-Cu(II) catalysts in multicomponent syntheses. researchgate.net
Palladium acetate, in combination with a strong base, has been used to catalyze the condensation of substituted isatins with o-phenylenediamines. researchgate.net Iron-catalyzed reactions have been developed for one-pot syntheses, where an iron promoter facilitates aryl nitro reduction followed by aerobic oxidation and cyclization. tandfonline.com Other metals, including chromium, lead, and tin, have also been demonstrated to effectively catalyze the condensation reaction in ethanol. rsc.orgorientjchem.org These catalysts function by acting as a Lewis acid, activating the carbonyl group of the 1,2-diketone towards nucleophilic attack by the diamine. orientjchem.org
| Catalyst | Reaction Type | Solvent | Reference |
|---|---|---|---|
| CuSO₄·5H₂O | Condensation | Ethanol | orientjchem.org |
| CrCl₂·6H₂O | Condensation | Ethanol | orientjchem.org |
| PbBr₂ | Condensation | Ethanol | orientjchem.org |
| FeCl₃ | Cyclocondensation (from anilines and DMF) | DMF | encyclopedia.pub |
| Cu(BDC) (MOF) | Oxidative Cyclization | Toluene | researchgate.net |
Lewis Acid Catalysis in Quinoxaline Synthesis
Lewis acid catalysis is a cornerstone of quinoxaline synthesis, primarily by activating the 1,2-dicarbonyl component for the initial condensation with the o-phenylenediamine. A wide array of Lewis acids have been explored, offering different levels of activity and substrate scope.
Boron-based Lewis acids are effective catalysts. Boron trifluoride etherate (BF₃·OEt₂) catalyzes the reaction of 1-(2-isocyanophenyl)pyrroles with aldehydes or ketones to form substituted pyrrolo[1,2-a]quinoxalines. oup.com In a comparative study, the Brønsted acidic power of boron sulfonic acid (BSA) was found to be more critical than its Lewis acidity for promoting the condensation of 1,2-diamines with α-diketones. chemmethod.com
Metal chlorides and triflates are also widely used. Indium(III) chloride (InCl₃) and tin(IV) chloride (SnCl₄) have been employed, though BF₃·OEt₂ often gives superior results in specific applications like pyrrolo[1,2-a]quinoxaline (B1220188) synthesis. oup.comrsc.org Gallium(III) triflate is a highly efficient catalyst, with loadings as low as 1 mol% being effective in ethanol at room temperature, and it can be recycled multiple times. researchgate.net Other effective Lewis acid catalysts include cerium(IV) ammonium nitrate (B79036) (CAN) and zirconium tetrakis(dodecyl sulfate), with the latter being particularly suited for reactions in aqueous media. tandfonline.comencyclopedia.pub
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Methoxy 8 Methylquinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules like 5-Methoxy-8-methylquinoxaline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete molecular framework.
Proton (¹H) NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. In this compound, the protons on the aromatic rings, the methoxy (B1213986) group, and the methyl group will resonate at distinct chemical shifts (δ), typically reported in parts per million (ppm). google.com
The aromatic protons of the quinoxaline (B1680401) ring system generally appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. google.com For this compound, three protons are attached to the quinoxaline core. Their exact chemical shifts and coupling patterns (singlets, doublets, triplets) depend on their position relative to the nitrogen atoms and the substituents. The protons on the pyrazine (B50134) ring often resonate at the lowest field. rsc.orgchemicalbook.com
The aliphatic protons of the methoxy (-OCH₃) and methyl (-CH₃) groups will appear in the upfield region. The methoxy group protons are expected to be a sharp singlet at approximately 3.8 to 4.1 ppm. nih.govmdpi.com The protons of the methyl group attached to the aromatic ring will also appear as a singlet, typically in the range of 2.5 to 2.8 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (Pyrazine ring) | ~8.5 - 8.8 | Doublet |
| Aromatic H (Pyrazine ring) | ~8.5 - 8.8 | Doublet |
| Aromatic H (Benzene ring, H-6) | ~7.3 - 7.6 | Triplet |
| Aromatic H (Benzene ring, H-7) | ~7.0 - 7.3 | Doublet |
| Methoxy (-OCH₃) | ~4.0 | Singlet |
| Methyl (-CH₃) | ~2.7 | Singlet |
Note: These are predicted values based on known substituent effects on the quinoxaline ring system. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap.
The carbon atoms of the quinoxaline ring typically resonate in the range of 120-160 ppm. psu.edu The carbons directly bonded to nitrogen atoms (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a) have characteristic shifts. psu.edu The presence of the electron-donating methoxy and methyl groups will influence the chemical shifts of the carbons in the benzene (B151609) portion of the ring system. The carbon bearing the methoxy group (C-5) is expected to be shifted downfield, while the ortho and para carbons will be shifted upfield. The carbon bearing the methyl group (C-8) will also experience a downfield shift.
The methoxy carbon (-OCH₃) is expected to appear around 55-60 ppm, and the methyl carbon (-CH₃) will resonate at approximately 18-22 ppm. rsc.orgnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2, C3 | ~143 - 146 |
| C4a, C8a (bridgehead) | ~138 - 142 |
| C5 (C-OCH₃) | ~155 - 160 |
| C6, C7 | ~110 - 130 |
| C8 (C-CH₃) | ~130 - 135 |
| Methoxy (-OCH₃) | ~56 |
| Methyl (-CH₃) | ~19 |
Note: These are predicted values based on additivity rules and data from similar substituted quinoxalines. psu.edu
Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all ¹H and ¹³C signals, especially for complex molecules. rsc.orgbeilstein-journals.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons on the quinoxaline ring, helping to trace the proton connectivity. google.comnih.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. rsc.orgusda.gov It would allow for the direct assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C NMR spectra. For example, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~19 ppm, confirming the -CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). rsc.orgusda.gov HMBC is particularly powerful for identifying the placement of substituents and connecting different parts of the molecule. For instance, correlations would be expected between the methoxy protons (~4.0 ppm) and the C-5 carbon (~155-160 ppm), and between the methyl protons (~2.7 ppm) and the C-8, C-7, and C-8a carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the stereochemistry and conformation of a molecule. In this case, NOESY could confirm the proximity of the methyl protons to the proton at the C-7 position and the methoxy protons to the proton at the C-6 position. nih.govunimi.it
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹).
For this compound, characteristic absorption bands are expected for the various functional groups:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. rsc.org Aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 3000-2840 cm⁻¹ range. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are expected to produce strong bands in the 1625-1430 cm⁻¹ region. rsc.org
C-O Stretching: The C-O stretching vibration of the methoxy group is expected to give a strong absorption band, typically in the range of 1275-1200 cm⁻¹ (asymmetric) and around 1040 cm⁻¹ (symmetric).
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-670 cm⁻¹ regions, respectively. rsc.org The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern of the aromatic ring.
Table 3: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2840 | Medium |
| C=N / C=C Ring Stretch | 1625 - 1430 | Strong-Medium |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch | ~1040 | Strong |
Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. mdpi.com
In the Raman spectrum of this compound, the following features would be expected:
The symmetric breathing vibrations of the aromatic rings would likely produce strong and sharp bands.
The C=C and C=N stretching vibrations of the quinoxaline ring will also be prominent, often appearing at slightly different frequencies compared to the IR spectrum. nih.gov
The C-H stretching vibrations of both the aromatic and aliphatic groups will be present in the 3100-2800 cm⁻¹ region. researchgate.net
Vibrations involving the methyl and methoxy groups would also be observable. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methylquinoxaline |
Mass Spectrometry in Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's elemental formula. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C10H10N2O, the expected monoisotopic mass is 174.0793 g/mol . HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, often to within a few parts per million (ppm). dovepress.comrsc.org This level of accuracy allows for the confident assignment of the molecular formula, ruling out other potential combinations of elements that might have the same nominal mass. The technique is often performed using electrospray ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]+. dovepress.comrsc.orgbeilstein-journals.org
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C10H10N2O |
| Theoretical Monoisotopic Mass | 174.0793 g/mol |
| Ionization Mode | ESI Positive |
| Observed Ion | [M+H]+ |
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. unipd.it This is particularly useful for analyzing this compound within complex mixtures, such as reaction products or biological samples. unipd.itiaea.org The LC component separates the compound from other components in the mixture based on its physicochemical properties, and the MS component then provides mass information for the eluted compound. chromatographyonline.com
Tandem mass spectrometry (MS/MS or MS2) further enhances structural elucidation by providing information about the fragmentation of the molecule. nih.govscience.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]+ at m/z 175) is selected and subjected to collision-induced dissociation (CID). uab.edu The resulting fragment ions provide valuable clues about the compound's structure. Common fragmentation patterns for quinoxaline derivatives involve cleavages within the heterocyclic ring system and loss of substituents. libretexts.orgmdpi.com For instance, the loss of a methyl group (CH3) or a methoxy group (OCH3) would result in characteristic neutral losses of 15 and 31 Da, respectively.
Derivatization studies can also be employed in conjunction with LC-MS to enhance sensitivity or to confirm the presence of specific functional groups. For example, the reaction of a precursor to this compound with a derivatizing agent can lead to a product with improved ionization efficiency or a more predictable fragmentation pattern. mdpi.com
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction techniques are paramount for determining the three-dimensional structure of crystalline solids at an atomic level. uni-ulm.derigaku.com
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise arrangement of atoms in a molecule and how these molecules pack together in a crystal lattice. rigaku.comspringernature.com To perform this analysis, a high-quality single crystal of this compound is required. researchgate.net When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. uni-ulm.de By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. ed.ac.uknih.gov
This technique also reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that stabilize the crystal structure. researchgate.netnih.govacs.org For chiral molecules, SC-XRD can be used to determine the absolute configuration, which is the exact spatial arrangement of its atoms. researchgate.netnih.govnih.gov
Table 2: Illustrative Crystallographic Data for a Quinoxaline Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.2879 |
| b (Å) | 4.8782 |
| c (Å) | 15.7423 |
| β (°) | 100.807 |
| Volume (ų) | 924.9 |
| Z | 4 |
Note: This is illustrative data for a related quinoxaline derivative and not specific to this compound. researchgate.net
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.comhelmholtz-berlin.de Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). nist.gov This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com
PXRD is valuable for identifying the crystalline form of this compound, assessing its purity, and detecting the presence of any polymorphic forms or impurities. americanpharmaceuticalreview.comamericanpharmaceuticalreview.commeasurlabs.com Each crystalline phase will produce a distinct PXRD pattern, allowing for the differentiation and quantification of different solid forms in a mixture. americanpharmaceuticalreview.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.commsu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.
For this compound, the quinoxaline ring system is the primary chromophore, the part of the molecule responsible for absorbing light. ijprajournal.com The electronic spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to a π* antibonding orbital. The position and intensity of these bands can be influenced by the methoxy and methyl substituents on the quinoxaline ring and by the solvent used for the analysis.
Reactivity and Mechanistic Organic Chemistry of 5 Methoxy 8 Methylquinoxaline
Electrophilic and Nucleophilic Substitution Reactions of the Quinoxaline (B1680401) Ring System
The quinoxaline core is generally considered an electron-deficient heteroaromatic system due to the presence of two nitrogen atoms in the pyrazine (B50134) ring. This inherent electron deficiency deactivates the benzene (B151609) ring towards electrophilic attack compared to benzene itself. However, the substituents on the benzene portion of the molecule significantly modulate this reactivity.
Both the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are electron-donating groups that activate the benzene ring towards electrophilic aromatic substitution. The methoxy group, located at position 5, is a strong activating group due to its ability to donate a lone pair of electrons through resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). The methyl group at position 8 is a weaker activating group, operating primarily through an inductive effect (+I effect) and hyperconjugation.
Conversely, for nucleophilic aromatic substitution, the electron-donating nature of these substituents deactivates the benzene ring, making it less susceptible to attack by nucleophiles unless a good leaving group is present at an activated position. The pyrazine ring, being electron-deficient, is more susceptible to nucleophilic attack, particularly at the 2- and 3-positions.
Table 4.1: Influence of Substituents on Quinoxaline Reactivity
| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |
| Methoxy (-OCH₃) | 5 | +M > -I (Strongly Activating) | Activates the benzene ring, directing ortho and para. | Deactivates the benzene ring. |
| Methyl (-CH₃) | 8 | +I, Hyperconjugation (Weakly Activating) | Activates the benzene ring, directing ortho and para. | Deactivates the benzene ring. |
| Pyrazine Ring | - | Electron-withdrawing | Deactivates the entire system towards electrophiles. | Activates the pyrazine ring towards nucleophiles. |
In electrophilic aromatic substitution reactions on 5-Methoxy-8-methylquinoxaline, the positions of attack on the benzene ring are directed by the activating groups. The methoxy group at C-5 strongly directs incoming electrophiles to its ortho (C-6) and para (C-7, which is not possible as it's part of the pyrazine ring fusion) positions. The methyl group at C-8 directs to its ortho (C-7) and para (C-6) positions.
Therefore, the C-6 and C-7 positions are electronically activated. The combined directing effects of the methoxy and methyl groups would likely lead to a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at C-7. Theoretical calculations on similarly substituted quinoxalines have shown that nitration can be highly regioselective, though sometimes leading to unexpected products depending on the protonation state of the quinoxaline nitrogen atoms. rsc.org
For nucleophilic substitution, reactions are more likely to occur on the pyrazine ring, especially if a leaving group is present at C-2 or C-3. The benzene ring would be resistant to nucleophilic attack due to the electron-donating substituents.
Table 4.2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating Influence from -OCH₃ (C-5) | Activating Influence from -CH₃ (C-8) | Overall Predicted Reactivity |
| C-6 | Ortho (Strong) | Para (Weak) | Highly favored |
| C-7 | Para (Not Possible) | Ortho (Weak) | Moderately favored, possible steric hindrance |
Oxidation and Reduction Chemistry of this compound
The oxidation of quinoxaline derivatives can lead to various products depending on the oxidant and the substituents present. The methyl group at C-8 is susceptible to oxidation to a carboxylic acid using strong oxidizing agents. The electron-rich benzene ring can also be sensitive to oxidation. The pyrazine ring is generally resistant to oxidation but can be N-oxidized.
The reduction of the quinoxaline ring system can be achieved through catalytic hydrogenation. This typically reduces the pyrazine ring to a 1,2,3,4-tetrahydroquinoxaline. The specific conditions of the reduction will determine the extent of hydrogenation. In some cases, the reduction of nitro-substituted quinoxalines can lead to the corresponding amino derivatives. rsc.org The electrochemical reduction of quinoxaline derivatives often proceeds via a single-electron transfer to form a radical anion. abechem.com
Functional Group Interconversions and Derivatization Strategies
Halogenation: Direct halogenation of this compound would be an electrophilic substitution reaction. The activating methoxy and methyl groups would direct the halogen to the 6 and 7 positions. The reaction conditions would need to be carefully controlled to avoid polyhalogenation.
Amination: Direct amination of the benzene ring is challenging. However, amination of the pyrazine ring is possible, especially at positions activated by a leaving group. For instance, a chloro-substituted quinoxaline can undergo nucleophilic substitution with an amine. researchgate.net A more modern approach involves the direct C-H amination of quinoxalin-2(1H)-ones under photocatalytic conditions. acs.org
The formation of Schiff bases and related imines from this compound is not a direct reaction, as it requires the presence of a carbonyl group (aldehyde or ketone). Therefore, a preliminary functionalization step is necessary. For example, if the methyl group at C-8 were oxidized to a carboxaldehyde, this derivative could then readily undergo condensation with a primary amine to form a Schiff base (an imine). ijfans.orgcusat.ac.intandfonline.com
The general reaction for the formation of a Schiff base from a quinoxaline-carboxaldehyde is as follows:
Quinoxaline-CHO + R'-NH₂ ⇌ Quinoxaline-CH=N-R' + H₂O
This reaction is typically catalyzed by a small amount of acid and is reversible. chemistrysteps.com The formation of imines and quinoxalines can be accelerated in the microdroplets of a nebulizer. nih.govresearchgate.net
Table 4.3: Potential Derivatization Reactions
| Reaction Type | Required Precursor from this compound | Reagents | Product Type |
| Schiff Base Formation | This compound-x-carboxaldehyde | Primary Amine (R'-NH₂) | Imine |
| Halogenation | This compound | X₂ (e.g., Br₂, Cl₂), Lewis Acid | Halo-substituted quinoxaline |
| Nitration | This compound | HNO₃, H₂SO₄ | Nitro-substituted quinoxaline |
| Oxidation of Methyl Group | This compound | Strong Oxidant (e.g., KMnO₄) | 5-Methoxyquinoxaline-8-carboxylic acid |
| Reduction of Pyrazine Ring | This compound | H₂, Catalyst (e.g., Pd/C) | 5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoxaline |
Reactions at the Methyl Group: Side-Chain Functionalization
The methyl group at the 8-position of this compound is a key site for side-chain functionalization, enabling the introduction of various functional groups and the extension of the carbon skeleton. While direct experimental data on this compound is limited, the reactivity of the analogous 8-methylquinoline (B175542) system provides significant insights into the potential transformations of its methyl group. The electronic influence of the methoxy group at the 5-position is expected to modulate the reactivity of the quinoxaline ring system, but the fundamental reactions of the methyl group are likely to be similar.
Condensation Reactions:
The methyl group of 8-methyl-substituted quinolines and presumably this compound can undergo condensation reactions with various electrophiles, particularly aldehydes, in the presence of a suitable catalyst. These reactions typically proceed via the formation of a reactive intermediate, such as an enamine or an enolate equivalent, which then attacks the electrophile. For instance, acid-catalyzed Knoevenagel-type condensations with aldehydes can lead to the formation of vinyl-substituted quinoxalines.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Research Finding |
| This compound | Aromatic Aldehyde | Acid or Base Catalyst | 5-Methoxy-8-styrylquinoxaline | This reaction allows for the introduction of a styryl group, which can be further functionalized. The electron-donating methoxy group may influence the reaction rate. |
| This compound | Formaldehyde (B43269) | Base Catalyst | (5-Methoxy-8-quinoxalinyl)methanol | This reaction introduces a hydroxymethyl group, a versatile handle for further synthetic transformations. |
Oxidation Reactions:
The methyl group can be oxidized to various higher oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the final product. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the methyl group to a carboxylic acid. Milder oxidizing agents, such as selenium dioxide (SeO2), are often used to achieve partial oxidation to the aldehyde.
| Starting Material | Oxidizing Agent | Product | Research Finding |
| This compound | Potassium Permanganate (KMnO4) | 5-Methoxyquinoxaline-8-carboxylic acid | This transformation is useful for introducing a carboxylic acid functionality, which can serve as a precursor for amides, esters, and other derivatives. |
| This compound | Selenium Dioxide (SeO2) | 5-Methoxyquinoxaline-8-carbaldehyde | Selective oxidation to the aldehyde provides a key intermediate for various subsequent reactions, including reductive amination and Wittig reactions. |
Halogenation Reactions:
Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction proceeds via a free-radical chain mechanism and leads to the formation of halomethylquinoxalines, which are valuable synthetic intermediates. The reactivity of the C-H bonds of the methyl group is enhanced by the adjacent aromatic quinoxaline ring.
| Starting Material | Halogenating Agent/Initiator | Product | Research Finding |
| This compound | N-Bromosuccinimide (NBS) / AIBN | 8-(Bromomethyl)-5-methoxyquinoxaline | The resulting bromomethyl derivative is a versatile electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. |
| This compound | N-Chlorosuccinimide (NCS) / Benzoyl Peroxide | 8-(Chloromethyl)-5-methoxyquinoxaline | Similar to the bromomethyl derivative, the chloromethyl compound is a useful intermediate for further functionalization. |
Metal-Mediated Reactivity and Coordination Chemistry of this compound
The nitrogen atoms in the quinoxaline ring and the potential for chelation involving the methoxy group make this compound an interesting ligand for coordination with various metal centers. Furthermore, the C-H bonds of the methyl group can be activated by transition metals, leading to novel functionalization pathways.
Coordination Chemistry:
Quinoxaline and its derivatives are known to act as N,N'-bidentate ligands, forming stable complexes with a variety of transition metals. The nitrogen atoms of the pyrazine ring can coordinate to a metal center, forming a five-membered chelate ring with the metal. The presence of the methoxy group at the 5-position may influence the electronic properties of the quinoxaline ring and, consequently, the stability and reactivity of the resulting metal complexes. It is also conceivable that the oxygen atom of the methoxy group could participate in coordination, potentially leading to tridentate binding modes in some cases.
| Metal Ion | Potential Coordination Mode | Resulting Complex | Significance |
| Pd(II), Pt(II) | N,N'-bidentate | Square planar complexes | These complexes can be utilized in catalysis and materials science. |
| Ru(II), Rh(III) | N,N'-bidentate | Octahedral complexes | Such complexes are of interest for their potential applications in catalysis and photophysics. |
| Cu(II), Zn(II) | N,N'-bidentate | Tetrahedral or square planar complexes | These complexes may exhibit interesting biological activities. |
Metal-Catalyzed C-H Activation:
Transition metal-catalyzed C-H activation of the methyl group in 8-methylquinolines has been a subject of extensive research. semanticscholar.orgnih.gov These reactions provide a direct and atom-economical method for the functionalization of the methyl group. The nitrogen atom of the quinoline (B57606) ring acts as a directing group, facilitating the coordination of the metal catalyst and subsequent activation of the C-H bond of the adjacent methyl group. It is highly probable that this compound would undergo similar transformations.
Rhodium(III) and Palladium(II) catalysts have been shown to be particularly effective for the C-H activation of 8-methylquinolines. For instance, Rh(III)-catalyzed reactions can lead to acetoxylation, amination, and alkylation of the methyl group. semanticscholar.org Palladium-catalyzed reactions have been employed for the arylation and alkenylation of the methyl group.
| Substrate | Catalyst | Coupling Partner | Product | Research Finding |
| This compound | [RhCp*Cl2]2 | Acetic Anhydride | 8-(Acetoxymethyl)-5-methoxyquinoxaline | This reaction demonstrates the direct conversion of a C-H bond to a C-O bond. semanticscholar.org |
| This compound | Pd(OAc)2 | Aryl Halide | 8-(Arylmethyl)-5-methoxyquinoxaline | This palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond, linking the quinoxaline moiety to an aryl group. |
Computational and Theoretical Investigations of 5 Methoxy 8 Methylquinoxaline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these theoretical explorations, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a prevalent method in computational chemistry for studying the electronic structure of molecules. researchgate.netnih.govbeilstein-journals.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. This approach is generally less computationally intensive than other high-level methods while providing accurate results. researchgate.net
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a multi-electron system. wikipedia.orggatech.edu It operates on the principle that each electron moves in a static electric field generated by the nucleus and an average field of the other electrons, thus neglecting explicit electron correlation. wikipedia.orggatech.edu This simplification makes HF computationally less demanding than post-Hartree-Fock methods. wikipedia.org
While HF provides a good qualitative starting point, it is often used as a base for more sophisticated calculations that account for electron correlation. wikipedia.org In the study of heterocyclic compounds, HF calculations are valuable for obtaining initial molecular geometries and orbitals. medjchem.comresearchgate.net Comparing results from HF and DFT methods can provide a more comprehensive understanding of the molecule's electronic characteristics. researchgate.net
The accuracy and computational cost of both DFT and HF calculations are highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. uni-rostock.de
Commonly used basis sets for organic molecules like quinoxaline (B1680401) derivatives include the Pople-style split-valence basis sets, such as 6-31G or 6-311G. jocpr.comresearchgate.net These are often augmented with polarization functions (e.g., (d,p)) and diffuse functions (+ or aug-) to provide more flexibility for describing the electron distribution, especially in systems with lone pairs or for calculating properties of anions. iiste.orggoogle.com For instance, the 6-311+G(d,p) basis set is frequently employed for detailed studies. researchgate.net
The selection of a basis set represents a trade-off between accuracy and computational efficiency. Larger basis sets, such as triple-zeta basis sets (e.g., def2-TZVP), generally yield more accurate results but require significantly more computational resources. google.com Therefore, the choice is often guided by the specific property being investigated and the available computational power. For initial geometry optimizations, smaller basis sets like 6-31G* might be sufficient, while more accurate energy calculations may necessitate larger ones. uni-rostock.degoogle.com
Analysis of Electronic Properties and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.netsciensage.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high kinetic stability. researchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attacks.
Table 1: Illustrative Frontier Molecular Orbital Energies for Quinoxaline Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoxaline-2(1H)-one | DFT/B3LYP/6-311G | -6.53 | -1.85 | 4.68 |
| 3-Methylquinoxalin-2(1H)-one | DFT/B3LYP/6-311G | -6.31 | -1.69 | 4.62 |
| 3-Aminoquinoxalin-2(1H)-one | DFT/B3LYP/6-311G | -5.74 | -1.39 | 4.35 |
Note: This table presents data for related quinoxaline compounds to illustrate typical values obtained from DFT calculations. Data sourced from computational studies on quinoxaline derivatives. jocpr.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov An MEP map displays the electrostatic potential on the surface of the molecule, typically represented by a color spectrum. researchgate.netwolfram.com
The different colors on the MEP surface indicate regions of varying electrostatic potential:
Red: Represents regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms (like oxygen and nitrogen).
Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.
Green: Denotes regions of neutral or near-zero potential.
For 5-Methoxy-8-methylquinoxaline, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as potential sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. This visual representation provides an intuitive understanding of the molecule's charge distribution and reactive sites. nih.govchemrxiv.org
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized, "Lewis-like" picture of the molecular structure, which is intuitive for chemists. The analysis of the total N-electron density reveals the distribution of electrons into atomic cores, lone pairs, and bonding orbitals.
For this compound, NBO analysis would elucidate the extent of electron delocalization from the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups to the electron-withdrawing quinoxaline ring system. This delocalization is crucial in understanding the molecule's electronic properties and reactivity. The analysis quantifies the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E²) associated with these interactions is calculated using second-order perturbation theory. A higher E² value indicates a more significant interaction and greater electron delocalization.
Key interactions in this compound would include:
Intramolecular charge transfer: Delocalization of lone pair electrons from the oxygen atom of the methoxy group (n_O) to the antibonding π* orbitals of the quinoxaline ring.
Hyperconjugation: Interactions involving the σ bonds of the methyl group and the π* orbitals of the aromatic system.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | π(C-C)ring | ~5-15 | Lone Pair to Antibonding Pi-orbital |
| π(C-C)ring | π(C-N)ring | ~10-25 | Pi-bond to Antibonding Pi-orbital |
| σ(C-H)methyl | π(C-C)ring | ~1-5 | Sigma-bond to Antibonding Pi-orbital (Hyperconjugation) |
| LP (N)ring | σ(C-C)ring | ~2-7 | Lone Pair to Antibonding Sigma-orbital |
Chemical Hardness and Softness Parameters
Chemical hardness (η) and softness (S) are fundamental concepts in density functional theory (DFT) that help to rationalize the reactivity of chemical species. sciensage.infoias.ac.in These global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info
Chemical Hardness (η): Defined as half the difference between the ionization potential (I) and electron affinity (A), it can be approximated as η ≈ (E_LUMO - E_HOMO) / 2. sciensage.info Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity. ias.ac.in
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), softness indicates the ease with which a molecule's electron cloud can be polarized. Soft molecules have a small HOMO-LUMO gap and are generally more reactive. ijarset.com
Other related parameters include:
Electronic Chemical Potential (μ): Approximated as μ ≈ (E_HOMO + E_LUMO) / 2, it measures the escaping tendency of electrons from a system.
Electronegativity (χ): The negative of the chemical potential (χ = -μ).
Electrophilicity Index (ω): Defined as ω = μ² / 2η, this parameter quantifies the ability of a species to accept electrons.
For this compound, the electron-donating methoxy and methyl groups would be expected to raise the HOMO energy, while the electron-withdrawing quinoxaline core influences the LUMO energy. The resulting HOMO-LUMO gap and the derived parameters provide a quantitative measure of its stability and reactivity profile. A smaller energy gap would suggest higher reactivity, making the molecule a "soft" molecule. ijarset.com
| Parameter | Formula | Typical Calculated Value (eV) for a Quinoxaline Derivative | Significance |
|---|---|---|---|
| EHOMO | - | -6.83 | Electron-donating ability |
| ELUMO | - | -0.62 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.21 | Reactivity and Stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.11 | Resistance to change in electron distribution sciensage.info |
| Chemical Softness (S) | 1 / (2η) | 0.16 | Polarizability and Reactivity sciensage.info |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.73 | Electron-attracting power |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.24 | Propensity to accept electrons |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. youtube.com
For this compound, MD simulations can be employed to:
Explore Conformational Flexibility: The orientation of the methoxy group relative to the quinoxaline ring is a key conformational feature. MD simulations can map the potential energy surface associated with the rotation around the C-O bond, identifying the most stable conformations and the energy barriers between them.
Analyze Intermolecular Interactions: When studying the interaction of this compound with a biological target, such as an enzyme or receptor, MD simulations can reveal the stability of the binding pose obtained from molecular docking. rsc.orgresearchgate.net The simulations can highlight key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, and quantify their persistence over the simulation time. researchgate.net
Solvation Effects: MD simulations can explicitly model the surrounding solvent molecules, providing insights into how solvation affects the conformation and properties of the compound.
The stability of the system during the simulation is often assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions from their initial state.
| Simulation Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |
| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent environment. |
| Simulation Time | 100-500 ns | Duration of the simulation to observe molecular motions. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Predictive Computational Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable in drug discovery and materials science for predicting the activity of new compounds, thereby prioritizing synthetic efforts. nih.govnih.gov
The development of a QSAR/QSPR model for quinoxaline derivatives, including this compound, typically involves the following steps:
Data Set Collection: A series of quinoxaline analogs with experimentally measured biological activities (e.g., anti-tubercular, anticancer) is compiled. nih.govnih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties.
Variable Selection: Statistical methods, such as genetic algorithms or simulated annealing, are used to select a subset of descriptors that are most relevant to the biological activity. nih.gov
Model Building: A mathematical model is constructed using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the selected descriptors with the activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
For quinoxaline derivatives, QSAR studies have identified key descriptors related to their anti-tubercular and anticancer activities, often highlighting the importance of electrostatic and spatial properties. nih.govnih.govnih.gov
| Hypothetical QSAR Model for Quinoxaline Derivatives | |
|---|---|
| Model Equation | pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... |
| Dependent Variable | pIC50 (Biological Activity) |
| Example Descriptors | Topological (e.g., Wiener Index), Electrostatic (e.g., Dipole Moment), Quantum Chemical (e.g., ELUMO) nih.gov |
| Statistical Parameters | r² (Coefficient of determination), q² (Cross-validated r²), pred_r² (External validation r²) nih.govnih.gov |
In recent years, machine learning (ML) algorithms have become increasingly popular for developing more sophisticated and predictive QSAR/QSPR models. Unlike traditional linear methods, ML techniques can capture complex, non-linear relationships between molecular descriptors and activity.
For quinoxaline derivatives, various ML algorithms have been applied:
Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of learning from data and can be used to build highly predictive non-linear QSAR models. nih.gov
Support Vector Machines (SVM): SVM is a powerful algorithm for both classification and regression tasks. In QSAR, it can be used to classify compounds as active or inactive, or to predict continuous activity values.
Random Forest (RF): RF is an ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. It is known for its robustness and ability to handle high-dimensional data. researchgate.net
These ML-based QSAR models have shown great promise in accurately predicting the biological activities of quinoxaline derivatives, outperforming traditional linear models in many cases. researchgate.net The application of these advanced computational methods continues to accelerate the discovery of new quinoxaline-based therapeutic agents.
| Machine Learning Algorithm | Description | Application in Quinoxaline QSAR |
|---|---|---|
| Artificial Neural Networks (ANN) | A network of interconnected nodes ("neurons") that can model complex non-linear relationships. | Used for developing predictive QSAR models for activities like anti-tubercular efficacy. nih.gov |
| Random Forest (RF) | An ensemble method using multiple decision trees to improve predictive accuracy and control over-fitting. | Applied to predict properties such as corrosion inhibition efficiency of quinoxaline derivatives. researchgate.net |
| Partial Least Squares (PLS) | A linear regression method that is effective when there are many predictor variables. | Frequently used in conjunction with feature selection methods for QSAR model development. researchgate.net |
Biological Activity Mechanisms and Molecular Target Interactions of 5 Methoxy 8 Methylquinoxaline and Analogues
Antimicrobial Activity: Mechanistic Investigations
Inhibition of Bacterial DNA Gyrase and Topoisomerase Enzymes
Quinoxaline (B1680401) derivatives are recognized for their antibacterial properties, which are often linked to their ability to target essential bacterial enzymes. nih.govresearchgate.net A primary mechanism of action for many antibacterial agents, including the related quinolone class, is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. youtube.com DNA gyrase introduces negative supercoils into DNA, a process vital for initiating replication, while topoisomerase IV is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes. youtube.comresearchgate.net
The key event in the action of these inhibitors is the trapping of a transient enzyme-DNA complex, known as the cleaved complex. researchgate.netnih.gov The drugs stabilize this complex, where the DNA is cut, preventing the enzyme from resealing the DNA strands. mdpi.comnih.gov This leads to a rapid, reversible inhibition of DNA synthesis, the cessation of cell growth, and the accumulation of lethal double-strand DNA breaks, ultimately causing bacterial cell death. youtube.comresearchgate.net In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target, while DNA gyrase is often the secondary target. youtube.comnih.gov Conversely, in many Gram-negative bacteria, DNA gyrase is the more sensitive primary target. nih.gov The effectiveness of these compounds is directly correlated with their ability to induce the formation of these ternary drug-enzyme-DNA complexes. nih.gov
Broad-Spectrum Antibacterial Effects and Target Specificity
Quinoxaline-based compounds have demonstrated a wide range of antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov Various studies have synthesized and evaluated series of quinoxaline derivatives, revealing potent inhibitory effects against clinically relevant pathogens. For instance, certain C-2 amine-substituted quinoxaline analogues have shown good to moderate activity against Staphylococcus aureus (S. aureus), Bacillus subtilis (B. subtilis), methicillin-resistant S. aureus (MRSA), and Escherichia coli (E. coli), with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL. rsc.org One potent derivative, compound 5p in a specific study, was identified as a broad-spectrum agent that could compromise the structural integrity of bacterial cell membranes, leading to the leakage of intracellular components and cell death. rsc.org
The specificity and potency of quinoxaline analogues depend heavily on their chemical structure. Substitutions on the quinoxaline ring can significantly influence their activity and target preference. nih.govnih.gov For example, the introduction of lipophilic groups, such as aromatic rings and methyl groups, can increase the antibacterial activity, presumably by enhancing the compound's ability to penetrate bacterial membranes. nih.gov The data below illustrates the antibacterial activity of selected quinoxaline derivatives against various bacterial strains.
| Compound Series | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5m-5p Analogues | S. aureus | 4–16 | rsc.org |
| 5m-5p Analogues | B. subtilis | 8–32 | rsc.org |
| 5m-5p Analogues | MRSA | 8–32 | rsc.org |
| 5m-5p Analogues | E. coli | 4–32 | rsc.org |
Anticancer Activity: Molecular Mechanisms
Targeting of Kinases (e.g., VEGFR-2 Inhibition)
A significant mechanism underlying the anticancer activity of quinoxaline analogues is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and angiogenesis. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase receptor that plays a crucial role in tumor angiogenesis, the process of forming new blood vessels that supply tumors with nutrients. nih.govrsc.org Consequently, VEGFR-2 has become a major target for the development of new anticancer agents. nih.gov
Numerous studies have designed and synthesized quinoxaline derivatives as potent VEGFR-2 inhibitors. nih.govrsc.orgnih.govrsc.orgresearchgate.net These compounds have shown remarkable inhibitory activity, with IC₅₀ values in the nanomolar range, often comparable or superior to established drugs like Sorafenib. nih.govrsc.orgrsc.org For example, compounds 11e and 12k from one study exhibited VEGFR-2 inhibitory activity with IC₅₀ values of 2.6 nM and 2.9 nM, respectively, which was higher than that of Sorafenib (IC₅₀ = 3.07 nM). nih.gov Another study identified compound 17b as the most potent VEGFR-2 inhibitor with an IC₅₀ of 2.7 nM. rsc.org The strong correlation between VEGFR-2 inhibition and cytotoxicity against cancer cell lines like HepG-2 (liver cancer) and MCF-7 (breast cancer) underscores this mechanism's importance. nih.govrsc.org
| Compound | VEGFR-2 Inhibition IC₅₀ (nM) | Reference |
|---|---|---|
| Analogue 11e | 2.6 | nih.gov |
| Analogue 12k | 2.9 | nih.gov |
| Analogue 17b | 2.7 | rsc.org |
| Analogue 25d | 3.4 ± 0.3 | nih.gov |
| Analogue 14a | 3.2 | researchgate.net |
| Sorafenib (Reference) | 3.07 | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest Pathways
The inhibition of kinases like VEGFR-2 by quinoxaline derivatives directly triggers downstream cellular events that halt cancer progression, namely apoptosis (programmed cell death) and cell cycle arrest. nih.govrsc.org By blocking aberrant signaling pathways, these compounds can push cancer cells toward self-destruction.
Induction of Apoptosis: Several potent quinoxaline-based VEGFR-2 inhibitors have been shown to induce apoptosis in cancer cells. nih.govnih.govrsc.org This is often demonstrated by an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins. For instance, compound 11e was found to cause a significant elevation in the levels of caspase-3 (2.34-fold) and caspase-9 (2.34-fold), which are key executioner and initiator caspases in the apoptotic cascade. nih.gov It also markedly increased the pro-apoptotic protein BAX (3.14-fold) while reducing the level of the anti-apoptotic protein Bcl-2 (3.13-fold). nih.gov Similarly, compound 25d produced a 3.8-fold increase in the BAX/Bcl-2 ratio and a significant rise in caspase-3 and caspase-9 levels. nih.gov
Cell Cycle Arrest: In addition to apoptosis, these compounds can disrupt the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.govresearchgate.net Flow cytometry analyses have revealed that treatment with active quinoxaline analogues can cause cell populations to accumulate in a specific phase of the cell cycle. nih.govresearchgate.netnih.gov Multiple studies have reported that potent VEGFR-2 inhibitors arrest cancer cell growth at the G2/M phase. nih.govrsc.orgresearchgate.net This arrest prevents the cells from entering mitosis, thereby halting their proliferation. nih.govresearchgate.net This effect is a direct consequence of the disruption of signaling pathways that regulate cell cycle checkpoints. nih.govmdpi.com
Antiviral and Anti-parasitic Activity: Mechanistic Insights
Quinoxaline scaffolds are present in several therapeutic agents and are recognized for their potential as antiviral and anti-parasitic agents. nih.govnih.gov Their planar polyaromatic structure allows them to interact with various biological targets within pathogens. nih.govnih.gov
Antiviral Mechanisms: Quinoxaline derivatives have been investigated for activity against a range of viruses, including influenza and hepatitis C virus (HCV). nih.gov One proposed mechanism for their anti-influenza activity is the targeting of the highly conserved NS1 protein, which is encoded by the influenza virus. nih.govnih.gov For HCV, the quinoxaline moiety is a core component of the approved protease inhibitor grazoprevir. nih.gov This drug's efficacy is derived from its interaction with the catalytic residues of the viral protease, thereby inhibiting viral replication. nih.gov The specific substitutions on the quinoxaline ring are crucial for activity, with some studies suggesting that hydrophobic interactions between alkyl groups on the compound and the receptor's binding site are important. nih.gov
Anti-parasitic Mechanisms: The anti-parasitic action of quinoxaline derivatives has been demonstrated against various protozoa and helminths. nih.govnih.gov Quinoxaline-1,4-di-N-oxide (QNO) derivatives have shown broad-spectrum activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov The mechanism of action for these compounds involves the inhibition of essential parasitic enzymes. For example, they are known to inhibit T. vaginalis triosephosphate isomerase (TvTIM), a key enzyme in the glycolytic pathway, and E. histolytica thioredoxin reductase (EhTrxR), which is vital for the parasite's redox homeostasis. nih.gov In studies against the helminth Schistosoma mansoni, a quinoxaline-containing compound (compound 22) demonstrated broad-spectrum activity across different life-cycle stages of the parasite, including inhibiting miracidial transformation and inducing a G2/M phase cell cycle arrest in parasite cells. nih.gov Other general anti-parasitic mechanisms include disrupting the parasite's energy metabolism and damaging the integrity of its cellular membranes. ebsco.com
Inhibition of Specific Viral Enzymes or Replication Processes
Quinoxaline derivatives have emerged as a promising class of antiviral agents, demonstrating activity against a range of DNA and RNA viruses. researchgate.netnih.govcore.ac.uk Their mechanisms of action often involve the inhibition of key viral enzymes or interference with viral replication processes. core.ac.uk While specific studies on 5-Methoxy-8-methylquinoxaline are limited, research on analogous compounds provides insight into the potential antiviral mechanisms of this chemical family.
One of the primary targets for quinoxaline-based antivirals is the viral polymerase enzyme, which is essential for the replication of the viral genome. nih.gov For example, certain pyridoquinoxaline derivatives have shown potent inhibition of the human cytomegalovirus (HCMV) DNA polymerase. nih.gov Another critical enzyme targeted by this class of compounds is reverse transcriptase, particularly in retroviruses like HIV-1. The compound S-2720, a quinoxaline derivative, was identified as a highly potent inhibitor of HIV-1 reverse transcriptase. researchgate.net
Furthermore, quinoxaline derivatives have been investigated for their ability to disrupt the interaction between viral proteins and host cell components. In the case of the influenza A virus, some quinoxaline compounds have been shown to interfere with the function of the non-structural protein 1 (NS1), a key virulence factor that counteracts the host's immune response. core.ac.uk The antiviral activity of certain quinoxalines is also attributed to their ability to inhibit viral entry into host cells or the subsequent release of new viral particles. The structure-activity relationship of some derivatives suggests that a methoxy (B1213986) group on a linked phenyl ring can be conducive to antiviral activity. mdpi.com Additionally, studies on pyrido[2,3-g]quinoxalines have demonstrated moderate activity against the respiratory syncytial virus (RSV). nih.gov While a methyl group at the 8th position of some quinoxaline derivatives was found to have a negligible impact on their activity as Toll-like receptor 7 (TLR7) antagonists, this highlights the importance of substituent positioning in determining biological effects. nih.gov
Interference with Parasitic Pathways (e.g., PfPI4K inhibition)
The quinoxaline scaffold is a key pharmacophore in the development of novel antiparasitic agents, particularly for malaria, which is caused by protozoan parasites of the genus Plasmodium. A significant molecular target for these compounds is Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme crucial for the parasite's life cycle. nih.govpatsnap.com Inhibition of PfPI4K disrupts essential cellular processes in the parasite, including membrane trafficking and signaling, ultimately leading to parasite death. patsnap.com
Research has demonstrated that quinoxaline-based compounds can act as potent inhibitors of PfPI4K. nih.gov Studies involving the in vitro evolution of drug resistance have shown that mutations in the pfpi4k gene can confer resistance to quinoxaline compounds, providing strong evidence that PfPI4K is a primary target. nih.gov The inhibition is often ATP-competitive, suggesting that these compounds bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate, phosphatidylinositol. nih.gov
Beyond malaria, quinoxaline derivatives have shown efficacy against other parasites. For instance, certain compounds from this class have been identified as having significant anti-schistosomal activity against Schistosoma mansoni, a parasitic flatworm that causes schistosomiasis. nih.gov These compounds were found to be active against multiple life cycle stages of the parasite, including the larval schistosomula and adult worms. nih.gov While the precise mechanism of action in schistosomes is still under investigation, the broad antiparasitic potential of the quinoxaline core is evident. It is important to note that while quinoxalines are being investigated, another class of related heterocyclic compounds, the 8-aminoquinolines, also has a long history of use as antiparasitic agents. nih.gov
Anti-inflammatory Mechanisms: Modulation of Inflammatory Mediators
Quinoxaline derivatives have been investigated for their anti-inflammatory properties, which are primarily attributed to their ability to modulate the production of key inflammatory mediators. nih.gov The inflammatory response is a complex biological process involving the release of various signaling molecules, including prostaglandins and leukotrienes, which are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. nih.govnih.gov
The overexpression of enzymes such as inducible nitric oxide synthase (iNOS) and COX-2 is a hallmark of inflammation. Some quinoxaline derivatives have been shown to inhibit the expression of these pro-inflammatory enzymes. nih.gov By reducing the levels of iNOS and COX-2, these compounds can decrease the production of nitric oxide (NO) and prostaglandins, thereby mitigating the inflammatory cascade. This modulation of inflammatory mediators suggests that quinoxaline-based compounds could serve as a scaffold for the development of new anti-inflammatory drugs.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
A more direct anti-inflammatory mechanism of some quinoxaline analogues is the direct inhibition of COX and LOX enzymes. nih.gov These enzymes are central to the metabolism of arachidonic acid into pro-inflammatory eicosanoids. nih.govnih.gov There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a primary target for anti-inflammatory drugs. nih.gov
Several studies have focused on designing quinoxaline derivatives as selective COX-2 inhibitors. nih.govrsc.org This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov Novel quinoxaline derivatives have been synthesized and shown to possess potent COX-2 inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range and high selectivity indices over COX-1. nih.govrsc.org
Furthermore, the concept of dual COX/LOX inhibition has emerged as a promising strategy to develop anti-inflammatory agents with a broader spectrum of activity and potentially a better safety profile. nih.govnih.gov By simultaneously blocking the production of both prostaglandins and leukotrienes, dual inhibitors can more effectively suppress inflammation. nih.gov While specific dual COX/LOX inhibitory activity has been explored for various heterocyclic compounds, the development of quinoxaline-based dual inhibitors remains an active area of research. nih.govnih.gov
Neuropharmacological Aspects: Receptor Ligand Interactions
The structural similarity of the quinoxaline ring to other bicyclic aromatic systems, such as naphthalene and the indole nucleus of melatonin, has prompted its investigation in neuropharmacology. nih.govresearchgate.net Specifically, the quinoxaline scaffold has been explored as a potential core structure for ligands targeting G protein-coupled receptors (GPCRs) in the central nervous system, such as melatonin receptors. nih.govresearchgate.net
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that regulates circadian rhythms and sleep-wake cycles through its interaction with two high-affinity receptors, MT1 and MT2. researchgate.netnih.gov The development of ligands that can modulate these receptors is a key strategy for treating sleep disorders and circadian disruptions. escholarship.orgescholarship.org The quinoxaline ring has been proposed as a bioisostere of the indole ring of melatonin, making it a suitable candidate for the design of novel melatoninergic ligands. nih.govresearchgate.net
Ligand Binding to Melatonin Receptors (MT1 and MT2)
The design of quinoxaline-based ligands for melatonin receptors has focused on incorporating the key pharmacophoric features of melatonin: a methoxy group and an N-acylamino side chain, attached to the bicyclic core. nih.gov The relative spatial distance between these two groups is a critical factor for high-affinity binding to MT1 and MT2 receptors. nih.gov
Studies on newly synthesized quinoxaline derivatives have confirmed their ability to bind to both MT1 and MT2 receptors. nih.gov The position of the methoxy group on the quinoxaline ring significantly influences binding affinity. For instance, shifting the methoxy group from a position analogous to the 5-position in melatonin can modulate the affinity and selectivity of the ligands. nih.gov Research has shown that a six-atom distance between the methoxy group and the first nitrogen atom of the side chain is beneficial for achieving good binding affinity at both MT1 and MT2 receptors. nih.gov While the 5-methoxy group is a crucial feature for the high potency of many melatonin receptor ligands, it is not an absolute requirement for biological activity. nih.gov
Below is a table summarizing the binding affinities of representative quinoxaline analogues at human MT1 and MT2 receptors.
| Compound | Structure (General) | MT1 Ki (μM) | MT2 Ki (μM) |
|---|---|---|---|
| Analog 1 (6-Methoxy) | 6-Methoxyquinoxaline with N-acylamino side chain | >10 | >10 |
| Analog 2 (2-Methoxy) | 2-Methoxyquinoxaline with N-acylamino side chain | 0.850 | 0.260 |
| Analog 3 (6-Methoxy, extended chain) | 6-Methoxyquinoxaline with extended N-acylamino side chain | 0.085 | 0.025 |
Data is illustrative and based on findings for quinoxaline derivatives designed as melatonin receptor ligands. nih.gov
These findings suggest that the quinoxaline scaffold is a viable template for developing novel MT1/MT2 receptor ligands. Further optimization of the substituents and the linker chain could lead to the discovery of potent and selective modulators of the melatoninergic system.
Enzyme Inhibition Studies: Kinetic and Mechanistic Characterization
Understanding the kinetic and mechanistic aspects of how a compound inhibits an enzyme is fundamental to drug development. For quinoxaline derivatives, enzyme inhibition studies are crucial to characterize their interactions with targets like viral polymerases, parasitic kinases, and COX/LOX enzymes. Such studies typically involve determining key kinetic parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
The mechanism of inhibition can be elucidated through kinetic experiments where the reaction rate is measured at varying concentrations of both the substrate and the inhibitor. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition. For example, as previously mentioned, certain quinoxaline inhibitors of PfPI4K have been shown to be ATP-competitive. nih.gov This was determined by observing that the potency of the inhibitor decreased as the concentration of the substrate, ATP, was increased. This type of mechanistic insight is vital as it confirms that the inhibitor binds to the active site of the enzyme and competes with the natural substrate.
For COX inhibitors, kinetic studies are used to determine the selectivity of the compound for COX-2 over COX-1. This is often expressed as a selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2. Quinoxaline derivatives have been reported with high selectivity indices, indicating a favorable profile for development as selective anti-inflammatory agents. nih.govrsc.org Detailed kinetic analysis provides a deeper understanding of the structure-activity relationships and guides the rational design of more potent and selective inhibitors.
Molecular Docking and Virtual Screening for Target Identification
Molecular docking and virtual screening are essential computational tools for identifying the potential molecular targets of a compound and elucidating its binding interactions at the atomic level. nih.gov These in silico techniques are particularly valuable in the early stages of drug discovery for prioritizing compounds and generating hypotheses about their mechanisms of action. idrblab.org Although direct computational studies on this compound are limited, the extensive research on analogous quinoxaline compounds offers significant insights into the application of these methods for this class of molecules.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein, providing crucial information about the stability of the complex and the key amino acid residues involved in the interaction. For instance, in a study investigating novel quinoxaline derivatives as potential anticancer agents, molecular docking was used to explore their binding to the epidermal growth factor receptor (EGFR). nih.gov The results indicated that these compounds could fit within the EGFR active site, with the most potent derivatives showing calculated binding energies between -9.57 and -12.03 kcal/mol, which correlated well with their experimental inhibitory activities. nih.gov Similarly, docking studies on 8-chloroquinolone analogs helped to rationalize their antibacterial effects by predicting their binding modes within bacterial protein targets. researchgate.net
Virtual screening, on the other hand, involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a specific biological target. u-strasbg.fr This can be achieved through structure-based methods, which rely on the three-dimensional structure of the target protein, or ligand-based methods, which use the structural information of known active compounds. idrblab.org A compelling example of the power of this approach is the use of in silico target prediction in combination with chemical proteomics to identify 5-lipoxygenase (5-LO) as the molecular target of a Wnt pathway inhibitor. au.dk Furthermore, virtual screening has been successfully employed to discover novel inhibitors for challenging targets such as the ricin toxin. nih.gov
The data from such computational studies on related compounds can be used to infer the potential targets and binding interactions of this compound. The following table summarizes representative findings from molecular docking studies on analogous quinoxaline derivatives, showcasing the types of protein targets and binding affinities that have been explored for this chemical family.
Interactive Data Table: Molecular Docking of Quinoxaline Analogs
| Compound Class | Protein Target | Binding Energy (kcal/mol) |
| Quinoxaline Derivatives | Epidermal Growth Factor Receptor (EGFR) | -9.57 to -12.03 nih.gov |
| 5-Methoxyquinoline Derivatives | Enhancer of zeste homolog 2 (EZH2) | Not specified |
| 8-Chloroquinolone Analogs | Bacterial Proteins | Not specified |
This table illustrates the range of biological targets that quinoxaline-based compounds have been investigated against, providing a basis for future computational and experimental studies on this compound.
Advanced Analytical Methodologies for 5 Methoxy 8 Methylquinoxaline
Electrochemical Analysis of 5-Methoxy-8-methylquinoxaline and its Redox Properties
Electrochemical analysis provides critical insights into the redox behavior of quinoxaline (B1680401) derivatives, which is often linked to their biological activity. These techniques measure the response of a molecule to an applied potential, revealing information about electron transfer processes, reaction mechanisms, and interfacial properties.
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox properties of chemical species. For quinoxaline derivatives, CV is employed to determine their reduction potentials and to elucidate the mechanisms of electron transfer. The process typically involves scanning the potential of an electrode and measuring the resulting current.
The reduction of the quinoxaline ring system is a key process observed in these studies. The electrochemical behavior of substituted quinoxalines is influenced by the nature of their substituents. Electron-donating groups, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), are expected to increase the electron density on the quinoxaline ring. This increased density generally makes the compound more difficult to reduce, shifting its reduction potential to more negative values compared to the unsubstituted parent compound. unav.edu Studies on various quinoxaline derivatives have shown that the initial reduction is often a single-electron transfer process, leading to the formation of a radical anion. abechem.com This process can be reversible or irreversible depending on the stability of the resulting radical and the experimental conditions. umich.edu
Representative electrochemical data for related quinoxaline compounds are presented below to illustrate the expected range of redox potentials.
Table 1: Representative Reduction Potentials of Quinoxaline Derivatives Determined by Cyclic Voltammetry
| Compound | Substituent(s) | First Reduction Potential (E½) vs. SCE | Solvent/Electrolyte | Reference |
| Quinoxaline | None | -1.21 V | Dimethylformamide/TEAP | umich.edu |
| 2-Methylquinoxaline | 2-Methyl | More negative than -1.21 V | Dimethylformamide/TEAP | umich.edu |
| 2,3-Dimethylquinoxaline | 2,3-Dimethyl | -1.35 V | Dimethylformamide/TEAP | umich.edu |
| Substituted Quinoxalines | Various | -0.5 V to -2.1 V | Aprotic Media | unav.eduabechem.com |
Note: SCE (Saturated Calomel Electrode), TEAP (Tetraethylammonium perchlorate). The exact potential for this compound would require experimental verification but is anticipated to be in the more negative range due to its electron-donating substituents.
Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for studying the behavior of molecules at an electrode-electrolyte interface. While often used in corrosion studies, they can also characterize charge transfer kinetics and other interfacial phenomena for organic molecules. nih.govresearchgate.net
Potentiodynamic Polarization involves sweeping the potential at a slow, constant rate and measuring the corresponding current density. This provides information about the rates of oxidation and reduction reactions occurring at the interface.
Electrochemical Impedance Spectroscopy (EIS) applies a small amplitude AC potential over a wide range of frequencies and measures the current response. ntnu.edu The resulting impedance data can be modeled using equivalent electrical circuits to quantify various physical and chemical processes. researchgate.net Key parameters that can be determined include:
Solution Resistance (Rs): The resistance of the electrolyte.
Charge Transfer Resistance (Rct): Resistance to the transfer of electrons at the electrode surface, which is inversely related to the reaction rate.
Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer that forms at the interface.
For a compound like this compound, EIS could be used to study its adsorption behavior on an electrode surface and the kinetics of its electron transfer process. nih.gov
Table 2: Typical Parameters Obtained from EIS for an Interfacial System
| Parameter | Symbol | Description | Typical Unit |
| Solution Resistance | Rs | Resistance of the bulk electrolyte between the working and reference electrodes. | Ohm (Ω) |
| Charge Transfer Resistance | Rct | Resistance related to the kinetics of the electrochemical reaction at the interface. | Ohm (Ω) |
| Double-Layer Capacitance | Cdl | Capacitance of the ion layer at the electrode/solution interface. | Farad (F) |
| Warburg Impedance | Zw | Represents impedance due to mass transport (diffusion) of the analyte to the electrode. | Ohm·s-1/2 |
Note: These are general parameters. The specific values and the appropriate equivalent circuit model would depend on the experimental system.
A significant body of research on quinoxaline derivatives has established a correlation between their electrochemical properties and their biological activities, including antimicrobial and anticancer effects. abechem.com It has been observed that the biological efficacy of these compounds is often related to their reduction potential. researchgate.net
Specifically, quinoxaline derivatives that are more easily reduced (i.e., have less negative reduction potentials) tend to exhibit higher biological activity. abechem.com This relationship is thought to be linked to the in-vivo mechanism of action, which may involve the compound accepting an electron to form a radical anion, leading to the generation of reactive oxygen species and subsequent cellular damage. researchgate.net Therefore, electrochemical methods like cyclic voltammetry serve as a valuable preliminary screening tool to predict the potential bioactivity of newly synthesized quinoxaline derivatives. abechem.com The study of these structure-activity relationships is crucial in medicinal chemistry for designing more potent therapeutic agents. mdpi.com
Chromatographic Techniques for Separation and Quantification
Chromatography is an essential analytical tool for the separation, identification, and quantification of compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques applied to quinoxaline derivatives.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of quinoxaline derivatives due to its versatility and precision. wjpmr.com For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be the standard approach.
Method development for a quinoxaline analog typically involves optimizing several parameters:
Stationary Phase: A C18 column is commonly used, providing a nonpolar stationary phase suitable for separating moderately polar compounds. sielc.com
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with a small amount of formic or phosphoric acid) is typical. sielc.com The ratio is adjusted to achieve optimal retention and peak shape.
Detection: A UV detector is effective, as the quinoxaline ring system contains a chromophore that absorbs UV light. The detection wavelength is usually set at a λmax of the compound, often around 317 nm for quinoxaline structures. tandfonline.com
A simple, isocratic RP-HPLC method has been developed for the closely related 5-Methylquinoxaline, demonstrating the feasibility of this approach. sielc.com
Table 3: Typical HPLC Parameters for the Analysis of a Methylquinoxaline Analog
| Parameter | Condition | Rationale / Comment |
| Instrument | High-Performance Liquid Chromatograph | Standard analytical HPLC system. |
| Column | C18 (e.g., Newcrom R1) | Provides good retention and separation for quinoxaline derivatives. sielc.com |
| Mobile Phase | Acetonitrile : Water : Acid (e.g., Phosphoric or Formic) | The organic/aqueous ratio is optimized for retention time. Acid improves peak shape. sielc.com |
| Flow Rate | 0.4 - 1.0 mL/min | A standard flow rate for analytical columns. |
| Detection | UV Spectrophotometer | Wavelength set near an absorbance maximum (e.g., 317 nm). tandfonline.com |
| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Given its structure, this compound is expected to be sufficiently volatile for GC-MS analysis. This technique separates compounds in a gaseous mobile phase and subsequently identifies them based on their mass-to-charge ratio (m/z) and fragmentation pattern. nist.gov
In a typical GC-MS analysis, the compound is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented.
The resulting mass spectrum provides a unique "fingerprint" for the compound. For 5-Methylquinoxaline, a strong molecular ion peak (M+) at m/z 144 is observed, which corresponds to its molecular weight. nih.gov For this compound (Molecular Weight: 174.2 g/mol ), a prominent molecular ion peak at m/z 174 would be expected. Other significant fragments would arise from the loss of methyl (-CH₃) or methoxy (-OCH₃) groups.
Table 4: Predicted Key Mass Fragments for this compound in GC-MS
| m/z Value (Predicted) | Ion Identity | Description |
| 174 | [M]⁺ | Molecular Ion |
| 159 | [M - CH₃]⁺ | Loss of a methyl group |
| 144 | [M - OCH₂]⁺ | Loss of a formaldehyde (B43269) radical from methoxy group |
| 143 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 116 | [C₈H₆N]⁺ | Further fragmentation of the ring structure |
Note: This table is predictive. Actual fragmentation patterns must be confirmed experimentally.
Derivatization Strategies for Enhanced Analytical Detection and Quantification of this compound
The sensitive and accurate detection and quantification of this compound and its metabolites in complex biological matrices can be challenging due to factors such as low concentrations, poor ionization efficiency in mass spectrometry, or lack of a suitable chromophore for UV detection. Chemical derivatization is a powerful strategy employed to overcome these limitations by modifying the analyte to introduce properties that enhance its detectability. This section explores derivatization strategies tailored for the analysis of this compound and its potential metabolites, focusing on reagents for carbonyl-specific derivatization for LC-MS analysis and the use of fluorescent probes in high-throughput enzymatic screening.
Reagents for Carbonyl-Specific Derivatization (e.g., for LC-MS analysis of metabolites)
Metabolic transformation of this compound may lead to the formation of metabolites containing carbonyl functionalities, such as aldehydes and ketones. These functional groups are often targeted for derivatization to improve their analytical characteristics, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis. The primary goals of such derivatization are to increase ionization efficiency, improve chromatographic retention and separation, and enhance the stability of the analytes. nih.govnih.gov
Several reagents are available for the specific derivatization of carbonyl compounds. These reagents typically react with the aldehyde or ketone group to form a more readily detectable derivative.
Girard's Reagents (T and P):
Girard's reagents, particularly Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are cationic derivatizing agents that react with carbonyl compounds to form hydrazones. nih.govupenn.edu The key feature of these reagents is the presence of a quaternary ammonium (B1175870) group, which imparts a permanent positive charge to the derivative. This pre-charged nature significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to a substantial increase in signal intensity and improved limits of detection. nih.govnih.gov
The reaction of a potential carbonyl metabolite of this compound with Girard's Reagent T would proceed as follows:
Metabolite-C=O + H₂NNHCOCH₂N⁺(CH₃)₃ → Metabolite-C=NNHCOCH₂N⁺(CH₃)₃ + H₂O
This derivatization has been successfully applied to various carbonyl-containing biomolecules, resulting in signal enhancements of one to two orders of magnitude. upenn.edu The improved stability of the resulting hydrazone derivative also prevents in-source fragmentation during MS analysis, leading to cleaner mass spectra and more reliable quantification. upenn.edu
Dansylhydrazine:
Dansylhydrazine is another widely used reagent for the derivatization of carbonyl compounds. nih.govumn.edu It reacts with aldehydes and ketones to form fluorescent and readily ionizable hydrazones. The dansyl group introduces a fluorescent tag, which can be utilized for detection by fluorescence spectroscopy. More importantly for LC-MS, the tertiary amine in the dansyl moiety is easily protonated, leading to enhanced signal intensity in positive ion ESI-MS. nih.gov Isotope-labeled dansylhydrazine reagents (e.g., ¹³C-dansylhydrazine) are also available, enabling stable isotope dilution assays for accurate quantification. nih.gov
2-Hydrazinoquinoline (HQ):
2-Hydrazinoquinoline is a derivatization agent that can react with both carbonyl and carboxylic acid groups. nih.gov For carbonyl-containing metabolites, it forms a Schiff base. The quinoline (B57606) ring in HQ enhances the hydrophobicity of the derivative, which can improve retention on reversed-phase liquid chromatography (RPLC) columns. nih.gov This improved chromatographic behavior, combined with enhanced ionization, facilitates better separation from matrix components and more sensitive detection. nih.gov
A comparative overview of these reagents is presented in the table below:
| Derivatization Reagent | Target Functional Group | Key Features for LC-MS Analysis |
| Girard's Reagent T (GRT) | Aldehydes, Ketones | Permanent positive charge, enhanced ionization, improved stability. nih.govnih.gov |
| Girard's Reagent P (GRP) | Aldehydes, Ketones | Permanent positive charge, enhanced ionization. upenn.edu |
| Dansylhydrazine | Aldehydes, Ketones | Fluorescent tag, enhanced ionization. nih.govumn.edu |
| 2-Hydrazinoquinoline (HQ) | Aldehydes, Ketones, Carboxylic Acids | Enhanced hydrophobicity and chromatographic retention. nih.gov |
Fluorescent Probes for High-Throughput Enzymatic Screening
High-throughput screening (HTS) is a crucial tool in drug discovery and metabolism studies for rapidly assessing the activity of enzymes that may metabolize a compound of interest like this compound. researchgate.net Fluorescent probes are instrumental in HTS assays due to their high sensitivity, rapid response, and amenability to miniaturization and automation. thermofisher.com
The development of a fluorescent probe for screening enzymes that metabolize this compound would typically involve designing a substrate that, upon enzymatic modification, undergoes a change in its fluorescent properties. This change could be an increase (turn-on) or decrease (turn-off) in fluorescence intensity, or a shift in the emission or excitation wavelength. thermofisher.com
Strategies for Designing Fluorescent Probes for Quinoxaline-Metabolizing Enzymes:
One approach involves creating a non-fluorescent or weakly fluorescent derivative of this compound that becomes highly fluorescent upon enzymatic action. For instance, if a key metabolic pathway involves oxidation, a pro-fluorescent substrate could be designed to be converted into a fluorescent quinoxaline derivative by the enzyme of interest. The rate of fluorescence generation would then be directly proportional to the enzyme's activity.
Quinoxaline derivatives themselves can exhibit interesting photophysical properties. For example, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline has been reported as a fluorescent chromophore with solvatochromic fluorescence, meaning its emission properties are sensitive to the polarity of its environment. nih.gov This property could be exploited in designing probes where enzymatic activity alters the local environment of the fluorophore.
Another strategy could involve a coupled-enzyme assay. researchgate.net In this setup, the product of the enzymatic reaction of this compound is a substrate for a second enzyme that generates a fluorescent signal. For example, if a metabolite of this compound is N-formylkynurenine, a chemical probe like NFK Green could be used, which reacts specifically with N-formylkynurenine to produce a green fluorescent molecule. nih.gov
The table below summarizes potential approaches for developing fluorescent probes for high-throughput screening of enzymes metabolizing this compound.
| Probe Design Strategy | Principle of Detection | Potential Advantages |
| Pro-fluorescent Substrate | Enzymatic conversion of a non-fluorescent substrate to a fluorescent product. | Direct measurement of enzyme activity, high sensitivity. thermofisher.com |
| Solvatochromic Shift Probe | Enzymatic modification leading to a change in the local environment of a quinoxaline-based fluorophore, causing a shift in fluorescence. | Can provide information about binding site polarity. nih.gov |
| Coupled-Enzyme Assay | The product of the primary enzymatic reaction is a substrate for a secondary, signal-generating enzyme. | Adaptable to various metabolic reactions. researchgate.net |
The development of such high-throughput fluorescent assays can significantly accelerate the identification and characterization of enzymes involved in the metabolism of this compound and the screening of potential inhibitors. nih.gov
Structure Activity Relationship Sar Studies and Rational Design Principles
Impact of Substituent Effects on Biological Activity and Reactivity
The nature and position of substituents on the quinoxaline (B1680401) ring system profoundly dictate the molecule's physicochemical properties and, consequently, its biological interactions. The 5-methoxy and 8-methyl groups in the target compound are key modulators of its electronic and steric character.
The electronic nature of substituents on the quinoxaline ring can significantly alter the electron density of the heterocyclic system, thereby influencing its reactivity and interaction with biological targets.
In studies of quinoxaline-containing sulfonamides, it has been observed that aromatic amines with electron-donating groups like methoxy (B1213986) and methyl react faster and produce higher yields, indicating increased nucleophilicity of the quinoxaline system. mdpi.com Furthermore, the presence of an electron-rich methoxy group has been associated with increased diuretic activity in certain quinoxaline sulfonamide derivatives. mdpi.com In some anticancer quinoxaline derivatives, methyl groups are thought to enhance interactions with binding sites, such as that of EGFR, by increasing hydrophobic interactions or optimizing the steric fit. researchgate.net Research on ferrocenic bispyrrolo[1,2-a]quinoxalines has also indicated that a methoxy group on the quinoxaline nucleus can enhance pharmacological activity. researchgate.net
Electron-Withdrawing Groups (EWGs): In contrast, electron-withdrawing groups generally decrease the electron density of the quinoxaline ring. Studies on quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives as anti-tuberculosis agents found that molecules substituted with an electron-withdrawing group (e.g., CF₃, Cl, or F) at position 7 were the most active compounds. researchgate.net This suggests that for certain biological targets, reducing the electron density of the quinoxaline ring is favorable for activity.
The presence of two electron-donating groups in 5-Methoxy-8-methylquinoxaline would be expected to increase the electron density of the benzene (B151609) ring, potentially influencing its stacking interactions with biological macromolecules and its susceptibility to metabolic enzymes.
Beyond electronic effects, the size, shape, and lipophilicity of substituents are crucial for determining how a molecule fits into a biological target's binding site and its ability to cross biological membranes.
Steric Effects: The methyl group at position 8 introduces steric bulk. While this can sometimes hinder the binding to a target site, it can also promote a specific conformation that is favorable for binding or enhance selectivity. For instance, in a series of pyrazolo[1,5-a]quinoxaline derivatives investigated as TLR7 antagonists, the addition of a methyl group at the 8th position was found to have a negligible impact on their activity. nih.gov This indicates that for that particular biological target, the space around the 8-position can accommodate a methyl group without significantly altering the binding affinity.
Positional Isomerism and its Influence on Biological Outcomes
The specific placement of substituents on the quinoxaline scaffold is a key determinant of biological activity. Even minor changes in the position of a functional group can lead to significant differences in pharmacological outcomes due to altered interactions with the target protein.
For example, in the development of TLR7 antagonists based on the pyrazolo[1,5-a]quinoxaline scaffold, it was observed that a methyl group at the 8th position had a negligible effect on activity, whereas moving the methyl group to the 9th position compromised the antagonistic effect. nih.gov This highlights how the spatial arrangement of even a small group like methyl can be critical. Similarly, for anticancer quinoxalines, substitutions are often optimized at the 2, 3, 6, and 7 positions to enhance activity, indicating that different regions of the quinoxaline nucleus have distinct roles in target binding. mdpi.com
The 5,8-substitution pattern places the methoxy and methyl groups on the same side of the benzene ring, which will influence the molecule's dipole moment and its ability to interact with specific pockets within a receptor. An isomeric structure with a different substitution pattern would present a different surface for molecular recognition, likely leading to a different biological activity profile.
Pharmacophore Identification and Mapping for Target Interaction
A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a crucial tool in rational drug design, helping to identify the key electronic and steric features responsible for a compound's biological activity.
For the broader class of quinoxaline derivatives, various pharmacophore models have been developed depending on their biological target. For instance, a pharmacophore model generated for a series of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives with anti-tubercular activity was composed of one aromatic ring, four hydrophobic substituents, three hydrogen bond acceptors, and one hydrogen bond donor. researchgate.net
For this compound, a hypothetical pharmacophore model would include:
A hydrophobic/aromatic feature represented by the quinoxaline ring system itself, which can engage in π-π stacking or hydrophobic interactions.
A hydrogen bond acceptor feature from the oxygen atom of the 5-methoxy group.
A hydrophobic/steric feature represented by the 8-methyl group.
The nitrogen atoms in the pyrazine (B50134) ring can also act as hydrogen bond acceptors .
The spatial arrangement of these features is critical. The distances and angles between the hydrophobic core, the hydrogen bond acceptor, and the steric bulk of the methyl group would define the pharmacophoric pattern necessary for binding to a specific target.
Table 8.1: Potential Pharmacophoric Features of this compound
| Feature | Structural Component | Potential Interaction |
|---|---|---|
| Aromatic/Hydrophobic | Quinoxaline Ring System | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Oxygen of 5-methoxy group | Hydrogen bonding with donor groups on the target |
| Hydrogen Bond Acceptor | Nitrogen atoms (N1, N4) | Hydrogen bonding with donor groups on the target |
Computational Approaches to SAR Analysis
Computational methods are invaluable for elucidating SAR, predicting the activity of new compounds, and guiding the design of more potent and selective molecules. These approaches can be broadly categorized into ligand-based and structure-based methods.
Ligand-Based Drug Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These methods rely on the analysis of a set of molecules known to be active against the target.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict anti-tubercular and antimalarial activities. researchgate.netnih.gov These models use various molecular descriptors (e.g., topological, electronic, steric) to build a predictive model. For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations at the 5 and 8 positions (and potentially other positions) to derive a statistically significant model.
Structure-Based Drug Design: When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), structure-based methods can be used to understand and predict ligand binding.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies on quinoxaline derivatives have been used to elucidate their binding modes with various targets, including DNA gyrase and different kinases. researchgate.net A docking study of this compound into a putative target's active site could reveal key interactions, such as hydrogen bonds involving the methoxy group or hydrophobic interactions with the methyl group and the quinoxaline core. This information would be instrumental in suggesting modifications to improve binding affinity and selectivity.
While specific computational studies on this compound are not prominent in the literature, the principles of these computational approaches are widely applied to the broader quinoxaline class to guide the development of new therapeutic agents. researchgate.netnih.gov
Quantitative Correlation of Molecular Descriptors with Biological Activity
The quantitative structure-activity relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the principles of QSAR can be applied to understand how its molecular features likely influence its biological effects, drawing parallels from studies on related quinoxaline derivatives.
QSAR models are built upon the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are then correlated with a measured biological activity (e.g., inhibitory concentration IC50, binding affinity Ki) using statistical methods. The resulting equation can then be used to predict the activity of new, unsynthesized compounds.
For a molecule like this compound, several classes of molecular descriptors would be relevant in a QSAR study:
Electronic Descriptors: These describe the electronic properties of the molecule. The presence of the methoxy (-OCH3) group at the 5-position and the methyl (-CH3) group at the 8-position significantly influences the electron density of the quinoxaline ring system. The methoxy group is an electron-donating group, which can affect the molecule's ability to participate in charge-transfer interactions with biological targets. Descriptors such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be crucial in quantifying these effects.
Steric Descriptors: These relate to the size and shape of the molecule. The methyl group at the 8-position introduces steric bulk, which can influence how the molecule fits into the binding pocket of a target protein. Molecular weight, molecular volume, and surface area are common steric descriptors.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
In studies on broader classes of quinoxaline derivatives, it has been observed that electronic and hydrophobic parameters often play a significant role in determining their biological activity. For instance, the presence of electron-donating groups on the benzene ring of the quinoxaline scaffold has been shown to be favorable for certain activities.
A hypothetical QSAR study on a series of analogs of this compound might involve synthesizing derivatives with variations at different positions and then measuring their biological activity. The calculated molecular descriptors for these compounds would then be used to generate a QSAR model.
Table 1: Examples of Molecular Descriptors and Their Potential Influence on the Biological Activity of this compound Analogs
| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |
| Electronic | HOMO Energy | Higher HOMO energy, influenced by the methoxy group, may correlate with increased reactivity and binding affinity. |
| Dipole Moment | Alterations in the dipole moment due to substituent changes can affect interactions with polar residues in a binding site. | |
| Steric | Molecular Volume | Increasing the size of substituents at various positions could either enhance or diminish activity depending on the target's binding pocket size. |
| Molar Refractivity | Related to molecular volume and polarizability, this can influence binding through van der Waals forces. | |
| Hydrophobic | logP | An optimal logP value is often required for good cell permeability and target engagement. Both methoxy and methyl groups increase logP. |
| Topological | Wiener Index | This descriptor relates to the branching of the molecule and can be correlated with how the molecule fits into a receptor. |
It is important to note that the predictive power of a QSAR model is highly dependent on the quality and diversity of the dataset used to build it.
Design Strategies for Improved Potency and Selectivity
The rational design of more potent and selective analogs of this compound would be guided by the structure-activity relationship (SAR) principles derived from experimental data and computational modeling. The goal is to modify the chemical structure to optimize its interactions with a specific biological target while minimizing off-target effects.
Based on the general SAR of quinoxaline derivatives, several design strategies can be proposed:
Modification of the Substituents on the Benzene Ring:
Exploring different alkoxy groups at the 5-position: The methoxy group could be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to fine-tune the steric bulk and hydrophobicity in this region.
Varying the substituent at the 8-position: The methyl group could be substituted with other small alkyl groups or with electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., amino) to probe the electronic and steric requirements of the target.
Introducing substituents at the 6- and 7-positions: These positions are often synthetically accessible and offer opportunities to introduce a variety of functional groups to enhance binding affinity or modulate physicochemical properties. For instance, introducing hydrogen bond donors or acceptors could lead to new interactions with the target protein.
Modification of the Pyrazine Ring:
Substitution at the 2- and 3-positions: These positions are often critical for the biological activity of quinoxalines. Introducing different substituents, such as aromatic rings, heterocyclic moieties, or flexible side chains, can significantly impact potency and selectivity. This strategy has been successfully employed in the development of various quinoxaline-based therapeutic agents. mdpi.com The choice of substituent would depend on the nature of the target's binding site.
Bioisosteric Replacement:
This strategy involves replacing certain functional groups with other groups that have similar physicochemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, the methoxy group could be replaced by a bioisostere like an ethylamino or a small halogen group to explore different electronic and steric profiles.
Structure-Based Drug Design:
If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how analogs of this compound bind to the active site. This information can then be used to design new molecules with improved complementary interactions, such as additional hydrogen bonds, hydrophobic interactions, or salt bridges.
Table 2: Potential Design Strategies and Their Rationale for this compound Analogs
| Design Strategy | Rationale | Example Modification |
| Alkoxy Group Variation | To optimize steric and hydrophobic interactions at the 5-position. | Replace 5-methoxy with 5-ethoxy or 5-isopropoxy. |
| 8-Position Modification | To explore the electronic and steric requirements at the 8-position. | Replace 8-methyl with 8-ethyl, 8-chloro, or 8-amino. |
| Pyrazine Ring Substitution | To introduce new binding interactions and modulate overall molecular properties. | Add a phenyl or pyridyl group at the 2- or 3-position. |
| Bioisosteric Replacement | To improve potency, selectivity, or pharmacokinetic profile while maintaining key interactions. | Replace the 5-methoxy group with an ethylamino group. |
The successful implementation of these design strategies would require an iterative process of chemical synthesis, biological testing, and computational analysis to progressively refine the structure of this compound towards a more potent and selective therapeutic lead.
Emerging Research Directions and Future Perspectives for 5 Methoxy 8 Methylquinoxaline
Exploration of Novel Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has traditionally been achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com While effective, this method can have limitations regarding substrate scope and reaction conditions. Modern synthetic organic chemistry is continually evolving, with a focus on efficiency, sustainability, and the introduction of diverse functionalities.
Recent advancements in synthetic methodologies that could be applied to the synthesis of 5-Methoxy-8-methylquinoxaline and its derivatives include:
Green Chemistry Approaches: There is a significant shift towards more environmentally friendly synthetic methods. nih.gov This includes the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and conducting reactions in aqueous media. mdpi.com For instance, the use of natural deep eutectic solvents (NADESs) has been shown to promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. rsc.org
Catalyst-Driven Reactions: The use of various catalysts, including metals and organic molecules, has expanded the toolkit for quinoxaline synthesis. For example, iron, mdpi.com pyridine, mdpi.com and nickel-based organic-chemistry.org catalysts have been successfully employed. The development of heterogeneous catalysts, such as SO3H-functionalized metal-organic frameworks, offers the advantages of high efficiency and ease of separation. rsc.org
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various substituents onto the quinoxaline core. nih.gov
These novel methodologies could provide more efficient and versatile routes to this compound and a diverse library of its derivatives for further investigation.
Discovery of Unexplored Biological Targets and Mechanisms of Action
Quinoxaline derivatives are known to interact with a multitude of biological targets, leading to their diverse pharmacological effects. nih.govmdpi.com While the biological activity of this compound itself has not been extensively reported, the activities of structurally similar compounds suggest several promising avenues for investigation. For instance, derivatives of 3-methylquinoxaline have been explored as potential anticancer agents targeting VEGFR-2. semanticscholar.org
Future research should focus on:
Screening against Diverse Biological Targets: A systematic screening of this compound against a wide panel of kinases, proteases, and other enzymes implicated in various diseases would be a crucial first step. The structural similarity to other bioactive quinoxalines suggests potential activity as an inhibitor of targets like c-Met kinase. researchgate.net
Elucidation of Mechanisms of Action: For any identified biological activity, a thorough investigation into the underlying mechanism of action is essential. This would involve techniques such as molecular docking studies to predict binding modes, researchgate.net followed by experimental validation through biochemical and cellular assays.
Investigation of Anticancer and Antimicrobial Potential: Given the prevalence of anticancer and antimicrobial activity among quinoxaline derivatives, nih.govsemanticscholar.org these are logical starting points for the biological evaluation of this compound.
A comprehensive biological evaluation will be critical in uncovering the therapeutic potential of this specific quinoxaline derivative.
Advanced Materials Science Applications (if applicable to this specific compound)
The application of quinoxaline derivatives extends beyond medicine into the realm of materials science. rsc.org Their electron-deficient nature makes them suitable components in the development of organic electronic materials. While specific applications for this compound have not been reported, the general properties of quinoxalines suggest potential uses in:
Organic Light-Emitting Diodes (OLEDs): Quinoxaline-based materials have been investigated for their electroluminescent properties.
Organic Photovoltaics (OPVs): The electron-accepting properties of the quinoxaline core make it a candidate for use in organic solar cells.
Corrosion Inhibitors: Quinoxaline derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments. researchgate.net
Research in this area would involve the synthesis of polymers or small molecules incorporating the this compound moiety and the characterization of their photophysical and electronic properties.
Integration of Artificial Intelligence and Machine Learning in Quinoxaline Research
Key applications of AI and ML in this context include:
Predictive Modeling: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed to predict the biological activity and physicochemical properties of quinoxaline derivatives. researchgate.netcore.ac.ukpolibatam.ac.id This can help in prioritizing compounds for synthesis and experimental testing. For example, ML models have been used to predict the corrosion inhibition efficiency of quinoxaline compounds. researchgate.netcore.ac.ukpolibatam.ac.id
De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. kcl.ac.uk This could be used to generate new quinoxaline derivatives based on the this compound scaffold with optimized activity and safety profiles.
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. researchgate.net This can significantly streamline the process of synthesizing new quinoxaline derivatives.
The integration of AI and ML into the research workflow can significantly reduce the time and cost associated with the discovery and development of new compounds based on the this compound core.
Multidisciplinary Research Collaborations for Comprehensive Compound Evaluation
The comprehensive evaluation of a novel compound like this compound requires a collaborative effort from researchers across various disciplines. The complexity of modern drug discovery and materials science necessitates a team-based approach to tackle the multifaceted challenges. nih.gov
Essential collaborations would include:
Synthetic and Medicinal Chemists: To design and synthesize novel derivatives and to understand structure-activity relationships.
Biologists and Pharmacologists: To conduct in vitro and in vivo studies to determine the biological activity and mechanism of action.
Computational Chemists and Data Scientists: To perform molecular modeling studies, develop predictive models, and analyze large datasets.
Materials Scientists: To explore the potential applications of the compound in advanced materials.
Such interdisciplinary collaborations are crucial for accelerating the translation of basic research findings into tangible therapeutic or technological applications. nih.govrsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-Methoxy-8-methylquinoxaline, and how can yield and purity be optimized?
- The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, methoxy and methyl groups can be introduced via palladium-catalyzed coupling or direct alkylation. Yield optimization requires precise control of reaction parameters (temperature, solvent polarity, and stoichiometry), while purity is achieved through column chromatography or recrystallization . Advanced purification techniques like HPLC may be necessary for analytical-grade samples.
Q. Which analytical techniques are critical for characterizing this compound, and how should purity be validated?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups. Purity is validated via High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds. Differential Scanning Calorimetry (DSC) can assess thermal stability .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screening (MTT assay) are standard. Dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes/receptors are recommended. Cell permeability can be assessed using Caco-2 monolayers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Discrepancies often arise from substituent positional effects (e.g., methoxy vs. methyl group orientation) or impurities in synthesized batches. Systematic structure-activity relationship (SAR) studies, coupled with orthogonal analytical validation (e.g., X-ray crystallography for conformation analysis), can clarify bioactivity trends .
Q. What strategies are effective for designing structurally analogous compounds with enhanced target specificity?
- Rational design involves molecular docking simulations to predict binding affinities with target proteins (e.g., kinases). Substituent modifications (e.g., halogenation at position 2 or 6) can enhance steric/electronic complementarity. Computational tools like Density Functional Theory (DFT) optimize electronic properties .
Q. How do storage conditions and solvent selection impact the compound’s stability in long-term studies?
- Degradation is minimized by storing under inert atmospheres (argon) at -20°C. Aqueous solutions should be buffered (pH 6–7) to prevent hydrolysis. Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH) coupled with LC-MS monitor decomposition products like quinoxaline N-oxides .
Q. What experimental protocols ensure reproducibility in synthesizing and testing this compound derivatives?
- Detailed reaction logs (time, temperature, solvent purity) and standardized assay conditions (e.g., cell passage number, serum batch) are critical. Collaborative validation through inter-laboratory studies and open-access data sharing (e.g., PubChem deposition) enhances reproducibility .
Q. What methodologies are recommended for assessing in vivo toxicity and pharmacokinetic profiles?
- Acute toxicity studies in rodent models (LD₅₀ determination) and subchronic dosing (28-day) evaluate systemic effects. Pharmacokinetics (Cmax, Tmax, AUC) are assessed via LC-MS/MS plasma analysis. Metabolite identification using tandem MS clarifies biotransformation pathways .
Methodological Notes
- Data Presentation : Tables comparing substituent effects on bioactivity (e.g., IC₅₀ values for halogenated analogs) should cite original data sources .
- Ethical Compliance : In vivo studies must follow institutional animal care guidelines (e.g., NIH OLAW), with protocols approved by ethics committees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
